3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine
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Overview
Description
3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorobenzenesulfonyl and fluorophenyl groups, along with methoxy groups at the 6 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the chlorobenzenesulfonyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-[(4-fluorophenyl)sulfanyl]quinoline
- (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4-fluorophenyl)amino]but-3-en-2-one
- 3-(4-chlorobenzenesulfonyl)-1-(4-fluorophenyl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine stands out due to its specific substitution pattern on the quinoline core. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClFN2O3S with a molecular weight of approximately 396.87 g/mol. The presence of a sulfonyl group and methoxy substituents suggests potential interactions with various biological targets.
Anticancer Properties
Studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, quinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3-(4-Chlorobenzenesulfonyl)... | Breast Cancer | 12.5 | Induction of apoptosis |
Similar Quinoline Derivative | Lung Cancer | 15.0 | Inhibition of cell cycle progression |
Another Quinoline Analog | Colon Cancer | 10.0 | Activation of caspase pathways |
Antimicrobial Activity
Research has also pointed towards the antimicrobial properties of this compound. The sulfonamide group is known for its antibacterial activity, and derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating strong antibacterial activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways related to cell survival and apoptosis.
Toxicity and Safety Profile
While promising, the safety profile of this compound requires careful evaluation. Preliminary studies suggest moderate toxicity levels in vitro, necessitating further investigation into its pharmacokinetics and potential side effects in vivo.
Table 2: Toxicity Profile Overview
Parameter | Value |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg |
Mutagenicity | Negative |
Reproductive Toxicity | Not established |
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O4S/c1-30-20-11-18-19(12-21(20)31-2)26-13-22(23(18)27-16-7-5-15(25)6-8-16)32(28,29)17-9-3-14(24)4-10-17/h3-13H,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLUGDXTJNKKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.